Mecoprop-2,4,4-trimethylpentyl ester is a chemical compound with the CAS number 217487-13-3. It belongs to the class of herbicides and is primarily used for controlling broadleaf weeds in various agricultural settings. The compound is a derivative of mecoprop, which is known for its selective herbicidal properties. The molecular formula of Mecoprop-2,4,4-trimethylpentyl ester is , and it has a molecular weight of approximately 326.86 g/mol .
Mecoprop-2,4,4-trimethylpentyl ester is synthesized from mecoprop, which is a well-studied herbicide. This compound is classified under herbicides and metabolites, specifically targeting broadleaf weeds while being less harmful to grasses . Its structure includes a chlorinated aromatic ring, which contributes to its herbicidal activity.
Mecoprop-2,4,4-trimethylpentyl ester can be synthesized through esterification reactions involving mecoprop and trimethylpentanol. The general synthesis process includes the following steps:
The reaction typically occurs under reflux conditions to ensure complete conversion of reactants to the desired ester product. Monitoring can be done using thin-layer chromatography or gas chromatography to assess the reaction progress.
Mecoprop-2,4,4-trimethylpentyl ester features a complex molecular structure characterized by:
CC(COC(=O)C(C)Oc1ccc(Cl)cc1C)CC(C)(C)C
InChI=1S/C18H27ClO3/c1-12(10-18(4,5)6)11-21-17(20)14(3)22-16-8-7-15(19)9-13(16)2/h7-9,12,14H,10-11H2,1-6H3
.Mecoprop-2,4,4-trimethylpentyl ester can undergo various chemical reactions typical for esters:
These reactions are crucial for understanding the degradation pathways of the compound in environmental contexts.
The mechanism by which Mecoprop-2,4,4-trimethylpentyl ester exerts its herbicidal effects involves:
This selective action allows it to effectively manage weed populations without harming grass species .
Mecoprop-2,4,4-trimethylpentyl ester is primarily utilized in agricultural settings for:
Its selective nature makes it valuable for integrated pest management strategies .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4